molecular formula C7H10ClN3 B3053345 3-Chloro-N-(propan-2-yl)pyrazin-2-amine CAS No. 53265-32-0

3-Chloro-N-(propan-2-yl)pyrazin-2-amine

Cat. No. B3053345
Key on ui cas rn: 53265-32-0
M. Wt: 171.63 g/mol
InChI Key: VHCWENVIQSXOQV-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

A solution of 2,3-dichloropyrazine (2.0 g) and isopropylamine (2.3 g) in toluene (8 ml) is refluxed for 40 hr. The mixture is cooled and filtered to remove isopropylamine hydrochloride. The filtrate is concentrated in vacuo to a residue which is diluted with an aqueous sodium hydroxide solution (10%) and dichloromethane. The phases are separated. The dichloromethane phase is washed with saline, dried over sodium sulfate, and concentrated to give the title compound, NMR (CDCl3) 1.28, 4.21, 5.02, 7.54 and 7.94δ.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[CH:9]([NH2:12])([CH3:11])[CH3:10]>C1(C)C=CC=CC=1>[Cl:8][C:7]1[C:2]([NH:12][CH:9]([CH3:11])[CH3:10])=[N:3][CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove isopropylamine hydrochloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo to a residue which
ADDITION
Type
ADDITION
Details
is diluted with an aqueous sodium hydroxide solution (10%) and dichloromethane
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
The dichloromethane phase is washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CN=C1NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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